![molecular formula C11H13Br B13192300 [2-(2-Bromoethyl)cyclopropyl]benzene](/img/structure/B13192300.png)
[2-(2-Bromoethyl)cyclopropyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Bromoethyl)cyclopropyl]benzene is an organic compound that features a cyclopropyl group attached to a benzene ring via a 2-bromoethyl chain. This compound is of interest due to its unique structure, which combines the reactivity of a bromine atom with the stability of a benzene ring and the strain of a cyclopropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bromoethyl)cyclopropyl]benzene typically involves the reaction of cyclopropylbenzene with a brominating agent. One common method is the bromination of cyclopropylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[2-(2-Bromoethyl)cyclopropyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The cyclopropyl group can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Elimination: Strong bases such as sodium ethoxide in ethanol can facilitate elimination reactions.
Cycloaddition: Catalysts like rhodium complexes can be used to promote cycloaddition reactions involving the cyclopropyl group.
Major Products
Substitution: Products include alcohols, amines, and thioethers.
Elimination: Alkenes are the primary products.
Cycloaddition: Various cyclic compounds can be formed, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[2-(2-Bromoethyl)cyclopropyl]benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of cyclopropyl groups on biological systems.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those involving cyclopropyl-containing active ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [2-(2-Bromoethyl)cyclopropyl]benzene involves the reactivity of the bromine atom and the strain of the cyclopropyl group. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropyl group can undergo ring-opening reactions under certain conditions. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or receptors, in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(2-Chloroethyl)cyclopropyl]benzene
- [2-(2-Iodoethyl)cyclopropyl]benzene
- [2-(2-Fluoroethyl)cyclopropyl]benzene
Uniqueness
Compared to its halogenated analogs, [2-(2-Bromoethyl)cyclopropyl]benzene offers a balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions, while the cyclopropyl group introduces strain that can be exploited in cycloaddition reactions. This combination makes it a versatile compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C11H13Br |
|---|---|
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
[2-(2-bromoethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C11H13Br/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Clave InChI |
VBZWTAUUCSBRKU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C2=CC=CC=C2)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13192217.png)

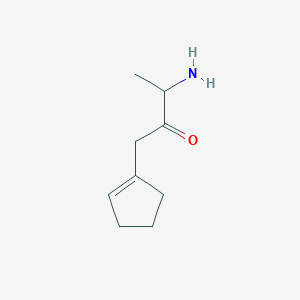

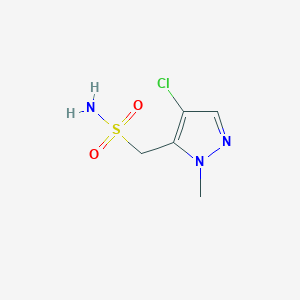
![4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B13192274.png)
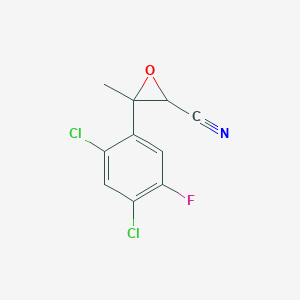
![3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan](/img/structure/B13192282.png)

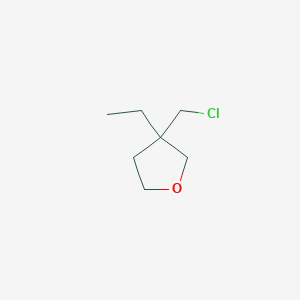
![3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13192303.png)
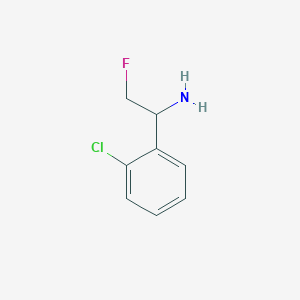
![Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13192318.png)
![4-Chloro-3-{[(4-chlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13192322.png)
